molecular formula C15H21Cl2NO2 B4402486 5-Chloro-2-[2-(4-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride

5-Chloro-2-[2-(4-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride

Cat. No.: B4402486
M. Wt: 318.2 g/mol
InChI Key: GRHPVRXKYJQEJI-UHFFFAOYSA-N
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Description

5-Chloro-2-[2-(4-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride is a chemical compound that belongs to the class of benzaldehydes It is characterized by the presence of a chloro group, a piperidine ring, and an ethoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[2-(4-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzaldehyde and 4-methylpiperidine.

    Etherification: The hydroxyl group of 5-chloro-2-hydroxybenzaldehyde is converted to an ethoxy group through an etherification reaction using an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Formation of Piperidine Derivative: The ethoxy-substituted benzaldehyde is then reacted with 4-methylpiperidine in the presence of a suitable catalyst, such as palladium on carbon, to form the desired piperidine derivative.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recr

Properties

IUPAC Name

5-chloro-2-[2-(4-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2.ClH/c1-12-4-6-17(7-5-12)8-9-19-15-3-2-14(16)10-13(15)11-18;/h2-3,10-12H,4-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHPVRXKYJQEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=C(C=C(C=C2)Cl)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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